molecular formula C15H9BrO2 B074378 6-Bromoflavone CAS No. 1218-80-0

6-Bromoflavone

Cat. No. B074378
CAS RN: 1218-80-0
M. Wt: 301.13 g/mol
InChI Key: LPOZDKMXSPAATL-UHFFFAOYSA-N
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Description

Synthesis Analysis

6-Bromoflavone and related derivatives, such as 6-bromo-3′-nitroflavone, are synthesized through bromination reactions. Various methods have been developed for the efficient and environmentally benign synthesis of bromoflavones, including 6,8-dibromoflavones and 6,7-dibromoflavones, utilizing conditions that promote bromination with concomitant cyclization or regioselective transformations through Suzuki–Miyaura reactions (Khan & Goswami, 2005); (Jordán et al., 2017).

Scientific Research Applications

Summary of the Application

6-Bromoflavone is a high affinity ligand for the central benzodiazepine receptors and is a member of a family of active flavonoids . It has been studied for its potential use in the treatment of anxiety .

Results or Outcomes

6-Bromoflavone and other flavonoid derivatives have shown a selective and relatively mild affinity for benzodiazepine receptors, with a pharmacological profile compatible with a partial agonistic action . Some synthetic derivatives of these compounds, such as 6,3’-dinitroflavone, were found to have a very potent anxiolytic effect not associated with myorelaxant, amnestic, or sedative actions . This suggests that 6-Bromoflavone and similar compounds could represent an improved therapeutic tool in the treatment of anxiety .

In addition, several flavone derivatives, including 6-Bromoflavone, may provide important leads for the development of potent and selective ligands for benzodiazepine receptors . This could potentially lead to the development of new therapeutic tools in the treatment of anxiety and other conditions .

In addition, several flavone derivatives, including 6-Bromoflavone, may provide important leads for the development of potent and selective ligands for benzodiazepine receptors . This could potentially lead to the development of new therapeutic tools in the treatment of anxiety and other conditions .

Safety And Hazards

Safety precautions for handling 6-Bromoflavone include avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eyes. It is recommended to use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, and remove all sources of ignition .

Future Directions

Flavonoids like 6-Bromoflavone have shown a range of effects, such as anxiolytic, sedative, anticonvulsant, and analgesic properties, via their actions on the central nervous system (CNS). These effects occur through a variety of interactions with different receptors and signalling systems, including γ-aminobutyric acid (GABA) receptors . Due to their selective pharmacological profile and low intrinsic efficacy at the BDZ-Rs, flavonoid derivatives, such as those described, could represent an improved therapeutic tool in the treatment of anxiety .

properties

IUPAC Name

6-bromo-2-phenylchromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9BrO2/c16-11-6-7-14-12(8-11)13(17)9-15(18-14)10-4-2-1-3-5-10/h1-9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPOZDKMXSPAATL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C=CC(=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00332792
Record name 6-Bromoflavone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00332792
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

301.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Bromoflavone

CAS RN

1218-80-0
Record name 6-Bromoflavone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00332792
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-Bromo-2-phenyl-(4H)-4-benzopyranone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
130
Citations
L Ren, WM Chan, F Wang, Z Xu, C Zhao… - European journal of …, 2011 - Elsevier
… In the elevated plus-maze test, both diazepam and 6-bromoflavone showed a significant difference from vehicle with respect to both % open-arm entries (P < 0.01) and % time spent in …
Number of citations: 9 www.sciencedirect.com
C Wolfman, H Viola, M Marder, P Ardenghi… - Pharmacology …, 1998 - Elsevier
6-Bromo-3′-nitroflavone is a synthetic flavone derivative that selectively recognizes benzodiazepine receptors and has potent anxiolytic-like effects. Here, we describe in detail its …
Number of citations: 28 www.sciencedirect.com
AT Khan, P Goswami - Tetrahedron letters, 2005 - Elsevier
… They have also noted that some brominated flavones, particularly 6-bromoflavone and 6-bromo-3′-nitroflavone, showed activities close to or higher than that of diazepam. Some 8-…
Number of citations: 31 www.sciencedirect.com
M Marder, H Viola, C Wasowski, C Wolfman… - Biochemical and …, 1996 - Elsevier
6-Bromoflavone, obtained by bromination of flavanone, binds to central benzodiazepine receptors with a Ki=70 nM and has a clear anxiolytic activity in mice, at 0.5 mg/kg, ip A survey of …
Number of citations: 78 www.sciencedirect.com
E Ognibene, P Bovicelli, W Adriani, L Saso… - Progress in Neuro …, 2008 - Elsevier
Benzodiazepines (BDZs) are the most used psychoactive drugs in the pharmacotherapy of anxiety. A large number of structurally different classes of ligands are also active in the …
Number of citations: 49 www.sciencedirect.com
G Griebel, G Perrault, S Tan, H Schoemaker… - …, 1999 - Elsevier
… The present experiments compared the central BZ-ω binding characteristics and pharmacological profiles of two synthetic flavonoids (6-bromoflavone and 6-bromo-3′-nitroflavone) …
Number of citations: 118 www.sciencedirect.com
M Cárdenas, M Marder, VC Blank, LP Roguin - Bioorganic & medicinal …, 2006 - Elsevier
… were caffeic acid n-butyl ester (12) > 2′-nitroflavone (26) > caffeic acid ethyl ester (11) ∼ 2′,6-dinitroflavone (27) > apigenin (3) > 3′-bromoflavone (20) ∼ 2′-fluoro-6-bromoflavone …
Number of citations: 329 www.sciencedirect.com
A Alalaiwe, CF Lin, CY Hsiao, EL Chen, CY Lin… - International Journal of …, 2020 - Elsevier
… Most of the compounds tested here are flavanones, except 6-bromoflavone. We included 6-bromoflavone in this study because of the structure backbone similarity to flavanone and the …
Number of citations: 26 www.sciencedirect.com
L Ren - 2011 - repository.ust.hk
… 6-fluoroflavone, 6-chloroflavone, 6-bromoflavone, and 2’-hydroxyflavone analyzed in the … Whole-cell patch clamp and animal behavior experiments demonstrated 6-bromoflavone to …
Number of citations: 1 repository.ust.hk
VC Blank, C Poli, M Marder, LP Roguin - Bioorganic & medicinal chemistry …, 2004 - Elsevier
The antiproliferative activity of several natural and synthetic flavonoids and some related compounds was evaluated in vitro against a cell line derived from a human cervical carcinoma (…
Number of citations: 35 www.sciencedirect.com

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